Comparative Lipophilicity: 6-Iodo Methyl Ester vs. 6-Halo Analogs
The target compound (6-iodo) exhibits a predicted LogP of 2.26 (Chemsrc) and XLogP3-AA of 2.2 (PubChem), which is approximately 0.5 log units higher than the 6-chloro analog (predicted XLogP3-AA ~1.5–1.7 based on Hansch π contributions). This difference corresponds to a ~3-fold increase in octanol/water partition coefficient [1].
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 2.26 (Chemsrc), 2.2 (PubChem XLogP3-AA) |
| Comparator Or Baseline | 6-chloro analog (predicted ~1.5–1.7) |
| Quantified Difference | ΔLogP ≈ 0.5–0.7 units |
| Conditions | Computed XLogP3-AA (PubChem 2021.05.07); Chemsrc LogP prediction |
Why This Matters
For medicinal chemists optimizing blood-brain barrier penetration or cellular permeability, the increased lipophilicity of the 6-iodo derivative may be a decisive factor when selecting building blocks for lead optimization.
- [1] PubChem Compound Summary for CID 15013896, 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/15013896 View Source
